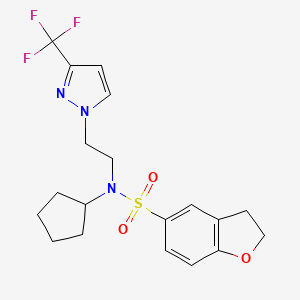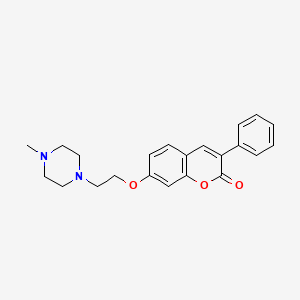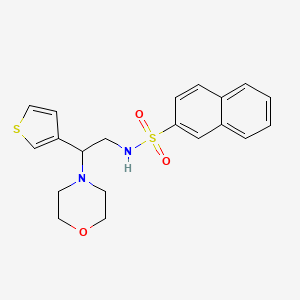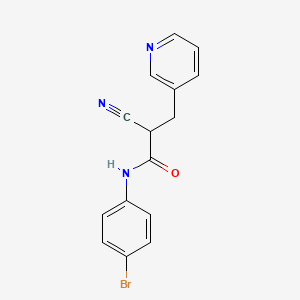![molecular formula C11H8ClF3N4O B2859804 4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 318959-09-0](/img/structure/B2859804.png)
4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an organic molecule with a pyrazol ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a diazenyl functional group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular formula of the compound is C11H8ClF3N4O, and its molecular weight is 304.6556296 .Physical And Chemical Properties Analysis
Some basic physical and chemical properties can be inferred from the molecular structure, such as the compound likely being solid at room temperature, but without specific data, detailed properties can’t be provided .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis of related pyrazole derivatives, revealing insights into their structural properties and potential applications. For instance, studies have reported the synthesis and structural characterization of isostructural compounds with similar chemical frameworks, detailing their crystallization and conformational properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). These studies are crucial for understanding the molecular geometry and electronic structure of these compounds, which are fundamental for their applications in various fields, such as materials science and catalysis.
Molecular Structure Analysis
Investigations into substituted pyrazole derivatives have provided detailed analyses of their molecular structures, highlighting non-planar configurations and the presence of weak intermolecular interactions. Such studies offer insights into the chemical behavior and reactivity of these compounds, paving the way for their use in designing more efficient catalysts and materials with specific properties (Bustos et al., 2015).
Applications in Material Science
Some research has explored the photophysical and electrochemical properties of pyrazoline derivatives, indicating their potential as green light-emitting materials. These studies assess the compounds' fluorescence properties, quantum yields, and charge transfer characteristics, suggesting their suitability for applications in optoelectronic devices and sensors (Easwaramoorthi et al., 2013).
Antimicrobial Activity
Research into novel pyrazole derivatives has also identified potential antimicrobial applications. Synthesis and characterization studies have led to the discovery of compounds with broad-spectrum antimicrobial activities, offering a foundation for the development of new antibacterial and antifungal agents (Bhat et al., 2016).
properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3N4O/c1-19-10(20)8(9(18-19)11(13,14)15)17-16-7-4-2-6(12)3-5-7/h2-5,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWXNQRUDTWJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)N=NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)



![2-[1-(Naphthalen-1-ylmethyl)azetidin-3-yl]triazole](/img/structure/B2859733.png)
![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)
![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)


